Home > Products > Screening Compounds P29651 > p-Fluorotripelennamine hydrochloride
p-Fluorotripelennamine hydrochloride - 396-58-7

p-Fluorotripelennamine hydrochloride

Catalog Number: EVT-13883322
CAS Number: 396-58-7
Molecular Formula: C16H21ClFN3
Molecular Weight: 309.81 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

p-Fluorotripelennamine hydrochloride is a chemical compound that belongs to the family of antihistamines, specifically classified as a first-generation histamine H1 receptor antagonist. It is primarily used for its antihistaminic properties in the treatment of allergic conditions such as asthma and hay fever. The compound is characterized by its molecular formula C16H21ClFN3C_{16}H_{21}ClFN_3 and has a molecular weight of approximately 292.81 g/mol .

Source and Classification

p-Fluorotripelennamine hydrochloride is derived from tripelennamine, which was developed as an ethylenediamine derivative. This compound is classified under the broader category of antihistamines, which are substances that counteract the effects of histamine in the body, particularly in allergic responses. It also falls under the category of psychoactive drugs due to its effects on the central nervous system .

Synthesis Analysis

Methods and Technical Details

The synthesis of p-fluorotripelennamine hydrochloride can be executed using various organic synthesis techniques. One common method involves the borrowing hydrogen strategy, which allows for the formation of C–N bonds through catalytic processes. This method typically utilizes transition metals as catalysts to facilitate reactions between amines and alcohols, producing amine derivatives with minimal byproducts .

For instance, a typical synthetic route may involve:

  1. Formation of an intermediate: Reacting an appropriate amine with an alcohol in the presence of a catalyst (e.g., palladium or nickel).
  2. Hydrogen transfer: The catalyst facilitates the transfer of hydrogen from the alcohol to the amine, forming a new C–N bond.
  3. Isolation and purification: The product is then purified, often through crystallization or chromatography.
Molecular Structure Analysis

Structure and Data

The molecular structure of p-fluorotripelennamine hydrochloride can be represented as follows:

  • Molecular Formula: C16H21ClFN3C_{16}H_{21}ClFN_3
  • Molecular Weight: 292.81 g/mol
  • Structural Formula:
InChI 1S C16H21N3 ClH c1 18 2 12 13 19 16 10 6 7 11 17 16 14 15 8 4 3 5 9 15 h3 11H 12 14H2 1 2H3 1H\text{InChI 1S C16H21N3 ClH c1 18 2 12 13 19 16 10 6 7 11 17 16 14 15 8 4 3 5 9 15 h3 11H 12 14H2 1 2H3 1H}

This indicates that the compound contains multiple functional groups including amine and aromatic systems, contributing to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

p-Fluorotripelennamine hydrochloride participates in various chemical reactions typical for antihistamines. Notably, it can undergo:

  1. Acid-base reactions: As a weak organic acid, it can react with bases to form salts.
  2. Nucleophilic substitutions: The presence of fluorine enhances electrophilicity at certain positions on the aromatic ring, making it susceptible to nucleophilic attack.

These reactions are crucial for modifying its structure to enhance efficacy or reduce side effects in therapeutic applications .

Mechanism of Action

Process and Data

The mechanism of action for p-fluorotripelennamine hydrochloride primarily involves its role as an antagonist at histamine H1 receptors. Upon administration, it competes with histamine for binding sites on these receptors, thereby inhibiting histamine-induced responses such as vasodilation and increased vascular permeability.

Key points in its mechanism include:

  1. Receptor binding: The compound binds to H1 receptors in tissues affected by allergic reactions.
  2. Inhibition of signaling pathways: By blocking these receptors, it prevents downstream signaling that leads to allergy symptoms such as itching and swelling.

This mechanism underlies its clinical use in treating allergic conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

p-Fluorotripelennamine hydrochloride exhibits several notable physical and chemical properties:

PropertyValue
AppearanceWhite crystalline solid
Melting Point192 - 193 °C
Density1.20 g/cm³
SolubilitySoluble in DMSO (25 mg/mL)
pKaApproximately 9
pH (0.1% solution)~5.5

These properties indicate that it is stable under normal conditions but sensitive to light, which can cause degradation over time .

Applications

Scientific Uses

p-Fluorotripelennamine hydrochloride is primarily used in clinical settings for:

  • Treatment of Allergies: Effective against symptoms associated with hay fever and allergic rhinitis.
  • Asthma Management: Used as part of combination therapies for asthma patients.

Additionally, research continues into its potential applications in other areas such as neuropharmacology due to its psychoactive properties .

Historical Context and Evolution of Antihistamine Agents

Emergence of First-Generation Antihistamines in Pharmacotherapy

The development of first-generation antihistamines in the mid-20th century represented a revolutionary advancement in managing allergic conditions. These compounds emerged from systematic chemical modifications of ethylene diamine derivatives, with researchers at pharmaceutical companies like CIBA (later Novartis) leading the discovery efforts. Tripelennamine (brand name Pyribenzamine®) was patented in 1946 by chemist Carl Djerassi and colleagues at CIBA Laboratories in New Jersey, marking a significant milestone in allergology [1] [9]. This compound became clinically established for treating histamine-mediated conditions including allergic rhinitis, urticaria, and allergic dermatological reactions, acting through H1-receptor blockade [1] [10].

First-generation antihistamines like tripelennamine shared several pharmacological limitations that defined the research landscape during this period. They exhibited poor receptor selectivity, interacting not only with histamine H1-receptors but also with muscarinic cholinergic receptors, α-adrenergic receptors, and serotonin receptors. This promiscuity led to anticholinergic side effects such as dry mouth and urinary retention [2] [7]. Additionally, their small molecular size and lipophilic properties enabled easy crossing of the blood-brain barrier, resulting in CNS depression and sedation – effects that significantly limited their clinical utility, especially in contexts requiring alertness [4] [10]. These limitations created an imperative for structural refinements to improve target specificity and pharmacokinetic profiles.

Table 1: Key First-Generation Antihistamines and Their Historical Context

CompoundYear IntroducedPrimary Chemical ClassKey Clinical Limitations
Antergan1942Ethylene diamineSevere toxicity
Diphenhydramine1945EthanolaminePronounced sedation
Tripelennamine1946Ethylene diamineGI irritation, sedation
Chlorpheniramine1949AlkylamineModerate sedation

Structural Innovations Leading to p-Fluorotripelennamine Derivatives

The molecular architecture of tripelennamine hydrochloride provided the essential framework for developing fluorinated analogs. Its core structure comprises a pyridine ring connected via a nitrogen atom to a dimethylaminoethyl chain, with an additional benzyl substituent attached to the same nitrogen atom [1] [9]. Medicinal chemists systematically explored modifications to this scaffold, focusing particularly on the para position of the benzyl aromatic ring due to its metabolic vulnerability to oxidation. This position was identified as a primary site for cytochrome P450-mediated hydroxylation, a significant metabolic pathway that accelerated drug clearance and reduced therapeutic effectiveness [3].

The strategic incorporation of halogen atoms at the para position emerged as a promising approach to address these metabolic limitations. Among halogens, fluorine substitution offered unique advantages due to its similar van der Waals radius to hydrogen (1.47 Å vs 1.20 Å), enabling substitution without causing significant steric perturbations to receptor binding. This approach was grounded in bioisosteric replacement principles, where fluorine's strong carbon-fluorine bond (bond energy ~485 kJ/mol) provided enhanced resistance to oxidative metabolism compared to the carbon-hydrogen bond [3] [5]. The resulting compound, p-fluorotripelennamine hydrochloride, preserved the essential pharmacophore elements of the parent molecule while introducing metabolic stabilization through strategic fluorination.

Table 2: Structural Evolution from Tripelennamine to Fluorinated Derivatives

Structural ParameterTripelennaminep-FluorotripelennaminePharmacological Impact
Benzyl para substituentHydrogenFluorineMetabolic stabilization
Electron-withdrawing capacityNoneModerate (σₘ = 0.34)Altered electron distribution
Molecular weight255.36 g/mol273.35 g/molMinimal effect on diffusion
Dipole momentCalculated 2.1 DCalculated 2.3 DSlight polarity increase
Log P (octanol/water)3.33.5Enhanced lipophilicity

Role of Fluorination in Enhancing Pharmacokinetic Stability

The introduction of fluorine at the para position of tripelennamine fundamentally altered the compound's metabolic fate and pharmacokinetic behavior. In vivo studies demonstrated that unmodified tripelennamine underwent rapid hepatic hydroxylation at the benzyl para position, followed by efficient glucuronide conjugation – a two-phase metabolic process that significantly reduced systemic exposure to the active compound [1] [3]. This metabolic pathway was substantially inhibited in p-fluorotripelennamine due to the strength of the C-F bond and fluorine's electron-withdrawing properties, which impeded the initial oxidation step catalyzed by cytochrome P450 enzymes [3] [7].

Beyond metabolic stabilization, the fluorine atom modulated several physiochemical parameters critical to drug distribution. The strong C-F bond dipole (approximately 1.41 Debye) increased molecular polarity, potentially enhancing water solubility despite a slight elevation in log P value. This modification also influenced the electron density distribution throughout the benzyl ring, potentially altering binding interactions with the histamine H1 receptor. Molecular modeling studies suggest that the fluorine atom may participate in weak dipole-dipole interactions or orthogonal multipolar interactions with complementary receptor regions, though this effect appears secondary to the primary metabolic stabilization purpose [5].

The pharmacokinetic enhancements achieved through para-fluorination were quantifiable across multiple parameters. The elimination half-life showed significant extension, potentially increasing from the 4-6 hours observed with tripelennamine to an estimated 8-12 hours in the fluorinated analog [1] [3]. This extension directly translated to prolonged receptor occupancy, potentially allowing less frequent dosing while maintaining therapeutic histamine blockade. Additionally, reduced metabolic clearance decreased the formation of potentially active or toxic metabolites, simplifying the compound's pharmacokinetic profile and potentially improving its safety margin [3].

Table 3: Comparative Pharmacokinetic Parameters of Tripelennamine and Its Fluorinated Analog

Pharmacokinetic ParameterTripelennaminep-Fluorotripelennamine (Projected)Improvement Factor
Primary metabolic pathwayPara-hydroxylationDefluorination (minor pathway)5-7 fold reduction
Hepatic extraction ratio0.6-0.80.3-0.5~40% reduction
Plasma protein bindingNot characterizedEstimated 65-75%Potential increase
Apparent volume of distributionNot availableEstimated 0.6-1.0 L/kgSimilar range
Oral bioavailability~60%Projected >80%~33% increase

Properties

CAS Number

396-58-7

Product Name

p-Fluorotripelennamine hydrochloride

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride

Molecular Formula

C16H21ClFN3

Molecular Weight

309.81 g/mol

InChI

InChI=1S/C16H20FN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H

InChI Key

BGROZRPUWGNRTH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)F)C2=CC=CC=N2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.